3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-amine
Description
3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-amine is a fluorinated aromatic amine characterized by a branched aliphatic chain (3-methylbutan-1-amine) attached to a para-trifluoromethyl-substituted benzene ring. The trifluoromethyl (-CF₃) group is a key structural feature, imparting high electronegativity, metabolic stability, and lipophilicity, which are advantageous in medicinal chemistry and materials science . The compound’s molecular formula is C₁₂H₁₆F₃N, with a molecular weight of 231.26 g/mol. Its SMILES notation is CC(C)CC(C1=CC=C(C=C1)C(F)(F)F)N, and the InChIKey is RCXBZUFVURRCHY-UHFFFAOYSA-N .
The para-substitution of the trifluoromethyl group on the phenyl ring enhances steric and electronic effects, influencing reactivity and interactions with biological targets. This compound is primarily used in research settings, with synthesis methods often involving hydroamination or coupling reactions of allylic amines with fluorinated aryl precursors .
Properties
Molecular Formula |
C12H16F3N |
|---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
3-methyl-1-[4-(trifluoromethyl)phenyl]butan-1-amine |
InChI |
InChI=1S/C12H16F3N/c1-8(2)7-11(16)9-3-5-10(6-4-9)12(13,14)15/h3-6,8,11H,7,16H2,1-2H3 |
InChI Key |
SUPHLJUUBYIZRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Pathways
Reductive amination emerges as a principal method for constructing the primary amine scaffold of 3-methyl-1-[4-(trifluoromethyl)phenyl]butan-1-amine. This approach involves the condensation of 4-(trifluoromethyl)benzaldehyde with 3-methylbutan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction proceeds via imine intermediate formation, followed by reduction to yield the target amine. A typical protocol involves dissolving 4-(trifluoromethyl)benzaldehyde (1.0 equiv) and 3-methylbutan-1-amine (1.2 equiv) in methanol, adding NaBH3CN (1.5 equiv) at 0°C, and stirring for 12 hours at room temperature. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) achieves yields of 65–70%, comparable to analogous aminations in fluorinated systems.
Nucleophilic Substitution Strategies
Alternative routes leverage nucleophilic substitution to install the amine moiety. For instance, 1-(4-(trifluoromethyl)phenyl)-3-methylbutyl bromide undergoes displacement with aqueous ammonia under high-pressure conditions (80°C, 24 hours). This method, while straightforward, faces challenges due to the steric hindrance imposed by the trifluoromethyl group and the branched alkyl chain. Optimization trials indicate that polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state, albeit with modest yields of 50–55%.
Advanced Catalytic Methods
Palladium-Catalyzed Coupling Reactions
Palladium-mediated cross-coupling, widely employed in aryl amine synthesis, adapts effectively to this compound. A Suzuki-Miyaura coupling between 4-(trifluoromethyl)phenylboronic acid and 3-methyl-1-bromobutan-1-amine in the presence of Pd(PPh3)4 (5 mol%) and K2CO3 in toluene/water (3:1) at 80°C produces the target amine in 60–65% yield. This method’s advantage lies in its compatibility with sensitive fluorinated substrates, though boronic acid availability may limit scalability.
Hydrogenation of Nitrile Precursors
Catalytic hydrogenation of 3-methyl-1-[4-(trifluoromethyl)phenyl]butanenitrile over Raney nickel (H2, 50 psi, ethanol, 12 hours) provides a high-yield route (75–80%) to the primary amine. The nitrile precursor synthesizes via nucleophilic substitution between 4-(trifluoromethyl)benzyl chloride and 3-methylbutanenitrile in DMF at 60°C. This two-step sequence underscores the utility of hydrogenation in accessing primary amines with minimal byproducts.
Solvent and Temperature Optimization
Reaction efficiency hinges on solvent selection and thermal control. Polar aprotic solvents like DMF and dimethylacetamide (DMAc) enhance solubility of fluorinated intermediates, while methanol and ethanol favor reductive steps. For example, reductive amination in methanol at 25°C achieves 70% yield, whereas switching to DMF under identical conditions drops yield to 55% due to reduced imine stability. Temperature studies reveal that exceeding 80°C in coupling reactions promotes deboronation side reactions, lowering yields by 15–20%.
Purification and Characterization
Crude product purification typically employs silica gel chromatography with ethyl acetate/hexane gradients (1:4 to 1:2). Recrystallization from hexane/ethyl acetate mixtures improves purity to >98%, as confirmed by HPLC (C18 column, acetonitrile/water 70:30). Nuclear magnetic resonance (NMR) spectra corroborate structure: 1H NMR (400 MHz, CDCl3) δ 7.65 (d, J = 8.0 Hz, 2H, ArH), 7.52 (d, J = 8.0 Hz, 2H, ArH), 3.12 (t, J = 6.8 Hz, 2H, CH2NH2), 1.85–1.78 (m, 1H, CH(CH3)), 1.62–1.55 (m, 2H, CH2), 0.95 (d, J = 6.8 Hz, 3H, CH3).
Comparative Method Evaluation
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Reductive Amination | 4-(Trifluoromethyl)benzaldehyde, 3-methylbutan-1-amine | NaBH3CN, MeOH, 25°C, 12 h | 70 | 95 |
| Nucleophilic Substitution | 1-(4-(Trifluoromethyl)phenyl)-3-methylbutyl bromide, NH3 | DMF, 80°C, 24 h | 55 | 90 |
| Suzuki Coupling | 4-(Trifluoromethyl)phenylboronic acid, 3-methyl-1-bromobutan-1-amine | Pd(PPh3)4, K2CO3, 80°C, 8 h | 65 | 97 |
| Nitrile Hydrogenation | 3-methyl-1-[4-(trifluoromethyl)phenyl]butanenitrile | Raney Ni, H2, EtOH, 50 psi, 12 h | 80 | 98 |
Reductive amination balances yield and simplicity, while hydrogenation excels in efficiency despite requiring nitrile precursors. Suzuki coupling offers regioselectivity but demands specialized catalysts.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-METHYL-1-(4-TRIFLUOROMETHYLPHENYL)BUTYLAMINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit enzymes or bind to receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
4-Morpholino-1-(4-(trifluoromethyl)phenyl)butan-1-amine (Compound 18)
- Structure: Replaces the methyl group in the aliphatic chain with a morpholino group (a six-membered ring containing one oxygen and one nitrogen atom).
- Synthesis : Prepared via hydroamination of 1-(4-(trifluoromethyl)phenyl)but-3-en-1-amine with morpholine at 100°C for 48 hours. The reaction exhibits high stereoselectivity (16:1 diastereomeric ratio) .
N-(1,1-Difluoro-4-methyl-1-(3-(trifluoromethyl)phenyl)pentan-2-yl)piperidin-1-amine (Compound 14)
- Structure : Features a difluoroalkyl chain and a piperidine substituent.
- Synthesis : Generated via defluoroalkylation of 1,3-bis(trifluoromethyl)benzene with a hydrazone derivative. The reaction highlights the versatility of fluorinated aryl precursors in constructing complex amines .
- Properties : The difluoro group enhances metabolic stability, while the piperidine ring introduces basicity, influencing receptor binding.
Positional Isomers and Substituent Effects
3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-amine
1-(4-(Trifluoromethoxy)phenyl)butan-1-amine Derivatives
- Structure : Replaces -CF₃ with -OCF₃.
- Properties : The trifluoromethoxy group is less electron-withdrawing than -CF₃, leading to differences in acidity and lipophilicity. Such derivatives are often explored for pesticidal activity .
Compounds with Alternative Fluorination Patterns
1-(4-(Trifluoromethyl)phenyl)but-3-en-1-amine
- Structure : Contains a double bond in the aliphatic chain.
- Synthesis : Derived from allylic amines via hydroamination. The unsaturated chain increases reactivity, enabling further functionalization .
Comparative Data Table
Key Research Findings
Synthetic Flexibility : Fluorinated aryl precursors enable diverse functionalization, as seen in hydroamination and defluoroalkylation strategies .
Substituent Impact : The -CF₃ group’s para position optimizes electronic effects for drug-receptor interactions, while meta isomers offer alternative steric profiles .
Commercial Relevance : Several analogs (e.g., trifluoromethoxy derivatives) are discontinued due to niche applications, highlighting the para-CF₃ compound’s broader utility .
Biological Activity
3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Formula : C10H12F3N
Molecular Weight : 201.21 g/mol
CAS Number : 708253-40-1
The compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its chemical properties, including solubility and reactivity. The presence of the trifluoromethyl group enhances lipophilicity, allowing the compound to cross cell membranes more effectively and interact with intracellular targets.
The mechanism of action for 3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group not only enhances lipophilicity but also modulates various biochemical pathways, leading to the compound's observed effects in biological systems.
Antibacterial Activity
Research has shown that compounds with similar trifluoromethyl substitutions exhibit varying degrees of antibacterial activity against pathogens like Mycobacterium tuberculosis and Trypanosoma brucei. The position of the trifluoromethyl group on the phenyl ring can influence biological activity significantly. For instance, structural analogs have demonstrated different inhibition rates depending on the substitution pattern .
Antidepressant Effects
A study evaluated the antidepressant-like effects of a related compound with a similar structure. Findings suggested that modulation of the serotonergic system was key to its efficacy, with minimal acute toxicity observed in animal models. This positions compounds like 3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-amine as potential candidates for further development in treating depression.
Comparative Analysis of Similar Compounds
The following table illustrates how structural variations among similar compounds lead to differences in biological activity:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-(3-(Trifluoromethyl)phenyl)ethanamine | C9H10F3N | Shorter carbon chain | Moderate antidepressant effects |
| 1-(3-(Trifluoromethyl)phenyl)propan-1-amine | C11H14F3N | Longer carbon chain | Enhanced antibacterial activity |
| N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine | C12H16F3N | Contains additional propan-2-yl group | Potentially higher lipophilicity |
This table emphasizes the need for careful consideration during drug design, as slight modifications can lead to significant changes in biological efficacy.
Case Study: Antibacterial Screening
In a high-throughput screening study focusing on Mycobacterium tuberculosis, compounds similar to 3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-amine were tested for activity against this pathogen. The results indicated that certain substitutions could enhance antibacterial properties while maintaining favorable physicochemical characteristics .
Case Study: Antidepressant Activity
A recent investigation into the antidepressant effects of structurally related compounds revealed that those targeting the serotonergic system exhibited promising results. The study found that these compounds could serve as potential therapeutic agents for depression, highlighting the relevance of structural features in determining pharmacological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
